An In-depth Technical Guide to (S)-6-methylchroman-4-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to (S)-6-methylchroman-4-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-6-methylchroman-4-amine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the chroman scaffold, a privileged structure found in numerous biologically active natural products and synthetic molecules, this compound holds potential for the development of novel therapeutics. The specific stereochemistry at the C4 position, combined with the methyl substitution on the aromatic ring, provides a unique three-dimensional structure for interaction with biological targets. This guide offers a comprehensive overview of the chemical properties, structure, and synthetic approaches for (S)-6-methylchroman-4-amine, providing a technical resource for researchers engaged in its study and application.
Chemical Structure and Properties
(S)-6-methylchroman-4-amine possesses a bicyclic structure consisting of a dihydropyran ring fused to a toluene ring. The amine group at the C4 position is a key functional group for further chemical modifications and for its potential biological activity. The "(S)" designation indicates the stereochemical configuration at the chiral center (C4).
Molecular Structure:
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Chemical Name: (4S)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine[1]
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Synonyms: (S)-6-methylchroman-4-amine, (4S)-6-methylchroman-4-amine[1]
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CAS Number: 1018978-88-5[1]
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Molecular Formula: C₁₀H₁₃NO[1]
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Molecular Weight: 163.22 g/mol [1]
The structure of (S)-6-methylchroman-4-amine is depicted below:
Caption: 2D Chemical Structure of (S)-6-methylchroman-4-amine.
Physicochemical Properties
Specific experimental data for (S)-6-methylchroman-4-amine is limited in publicly available literature. The following table summarizes known and predicted properties. The properties of the hydrochloride salt are also included for reference as it is a common form for handling and storage.
| Property | (S)-6-methylchroman-4-amine | (S)-6-methylchroman-4-amine hydrochloride |
| CAS Number | 1018978-88-5[1] | 1392218-82-4[2] |
| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₄ClNO[2] |
| Molecular Weight | 163.22 g/mol [1] | 199.68 g/mol [2] |
| Appearance | Not available (likely an oil or low-melting solid) | Solid |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, DMSO) | Soluble in water and polar organic solvents |
| Storage | 2-8°C, under inert atmosphere is recommended to prevent oxidation[3] | Ambient temperature[4] |
Synthesis of (S)-6-methylchroman-4-amine
The synthesis of enantiomerically pure (S)-6-methylchroman-4-amine is a key challenge. The primary precursor for this synthesis is 6-methylchroman-4-one. The synthesis can be approached through several strategic routes, primarily involving the asymmetric conversion of the ketone to the desired chiral amine.
Synthesis of the Precursor: 6-Methylchroman-4-one
The synthesis of the chroman-4-one scaffold is well-established. A common method involves the reaction of a substituted phenol with an α,β-unsaturated acid or its derivative, followed by cyclization. For 6-methylchroman-4-one, a plausible route starts from p-cresol.
Caption: Synthetic workflow for the precursor 6-methylchroman-4-one.
Enantioselective Synthesis of (S)-6-methylchroman-4-amine
Three primary strategies are employed for the enantioselective synthesis of chiral chroman-4-amines:
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Asymmetric Catalysis: This approach involves the direct conversion of 6-methylchroman-4-one to (S)-6-methylchroman-4-amine using a chiral catalyst.
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Reduction and Conversion: This two-step process involves the asymmetric reduction of the ketone to the corresponding (S)-6-methylchroman-4-ol, followed by conversion of the hydroxyl group to an amine.
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Chiral Resolution: This classical method involves the separation of a racemic mixture of 6-methylchroman-4-amine using a chiral resolving agent.
This protocol is adapted from general methods for the asymmetric reductive amination of ketones.[3]
Step 1: Imine Formation
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To a solution of 6-methylchroman-4-one (1 equivalent) in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., ammonium acetate, excess) and a dehydrating agent (e.g., molecular sieves).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the corresponding imine.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain the crude imine.
Step 2: Asymmetric Reduction
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In a separate, flame-dried flask under an inert atmosphere, prepare the chiral catalyst. For example, a chiral palladium catalyst can be used for asymmetric hydrogenation.[5]
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Dissolve the crude imine in a suitable solvent (e.g., methanol or ethanol).
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Add the chiral catalyst to the imine solution.
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Pressurize the reaction vessel with hydrogen gas (pressure and temperature will be catalyst-dependent).
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Stir the reaction until the imine is fully converted to the amine, as monitored by TLC or GC-MS.
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After completion, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate and purify the product by column chromatography on silica gel (eluting with a solvent system containing a small amount of triethylamine, e.g., 0.5-1%, to prevent streaking) to yield (S)-6-methylchroman-4-amine.[3]
Analytical Characterization
The characterization of (S)-6-methylchroman-4-amine relies on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Expected Spectroscopic Data for (S)-6-methylchroman-4-amine:
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¹H NMR:
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Aromatic protons would appear in the range of δ 6.5-7.5 ppm.
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The proton at C4 (CH-NH₂) would likely be a multiplet around δ 4.0-4.5 ppm.
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The protons at C2 (CH₂) and C3 (CH₂) would show complex multiplets in the upfield region.
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The methyl group protons (CH₃) would appear as a singlet around δ 2.2-2.4 ppm.
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The amine protons (NH₂) would appear as a broad singlet, and its chemical shift would be concentration-dependent.
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¹³C NMR:
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Aromatic carbons would resonate in the δ 110-155 ppm region.
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The carbon at C4 (CH-NH₂) would be expected around δ 50-60 ppm.
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The carbons at C2 and C3 would appear in the aliphatic region.
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The methyl carbon would be observed at approximately δ 20 ppm.
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IR Spectroscopy:
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The N-H stretching of the primary amine would result in two bands in the region of 3400-3300 cm⁻¹.
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An N-H bending vibration would be expected around 1650-1580 cm⁻¹.
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C-N stretching would be observed in the 1335-1250 cm⁻¹ range for the aromatic amine.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 163.
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A key fragmentation would be the loss of the amino group.
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Spectroscopic Data for the Precursor, 6-Methylchroman-4-one:
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¹H NMR, ¹³C NMR, IR, and Mass Spectral data for 6-methylchroman-4-one are available in public databases such as PubChem. [5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and enantiomeric excess of (S)-6-methylchroman-4-amine.
This protocol is a general guideline and would require optimization for this specific compound.
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Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for the separation of chiral amines.[6]
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic additive (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution for basic analytes like amines.
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Detection: UV detection at a wavelength where the chroman ring absorbs (e.g., 254 nm or 280 nm).
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
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Injection and Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Biological Activity and Potential Applications
The chroman scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[7] Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related and neurodegenerative diseases.[8]
While specific biological data for (S)-6-methylchroman-4-amine is not extensively documented, its structural similarity to other bioactive chromans suggests its potential as a valuable building block for the synthesis of new therapeutic agents. The amine functionality at the C4 position provides a handle for the introduction of various substituents to explore structure-activity relationships (SAR). Research on related gem-dimethylchroman-4-amines has shown inhibitory activity against butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease.[9]
Caption: Potential biological relevance of (S)-6-methylchroman-4-amine.
Conclusion
(S)-6-methylchroman-4-amine is a chiral molecule with a promising scaffold for the development of new chemical entities in drug discovery. This technical guide has provided an overview of its chemical properties, structure, and synthetic strategies. While specific experimental data for this compound is still emerging, the information presented here, based on the known chemistry of related chroman derivatives, offers a solid foundation for researchers and scientists working with this intriguing molecule. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.
References
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-4-chromanone. National Center for Biotechnology Information. Retrieved from [Link]
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Moutayakine, A. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S)-6-Methylchroman-4-amine. Retrieved from [Link]
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Emami, S. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]
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PubChem. (n.d.). (S)-6-Methylchroman-4-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). (S)-6-methylchroman-4-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
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Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Retrieved from [Link]
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Šatínský, D., & Chrenková, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(21), 5269-5296. [Link]
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